2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride

PDE10 inhibition CNS drug discovery azetidine benzimidazole SAR

Select this dihydrochloride salt (CAS 2309473-84-3) for direct use in aqueous parallel synthesis of PDE10 inhibitors. The pre-formed salt bypasses the free base's poor solubility, enabling Buchwald-Hartwig or SNAr couplings without additional conversion. The 1-methyl group is critical for sub-nanomolar PDE10 potency, making it the essential starting material over des-methyl or regioisomeric analogs for CNS drug discovery programs targeting schizophrenia and Huntington's disease.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16
CAS No. 2309473-84-3
Cat. No. B2999909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride
CAS2309473-84-3
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3CNC3.Cl.Cl
InChIInChI=1S/C11H13N3.2ClH/c1-14-10-5-3-2-4-9(10)13-11(14)8-6-12-7-8;;/h2-5,8,12H,6-7H2,1H3;2*1H
InChIKeyLSMJORPYFDZKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azetidin-3-yl)-1-methylbenzimidazole Dihydrochloride CAS 2309473-84-3: Core Intermediate for PDE10-Targeted CNS Drug Discovery


2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride (CAS 2309473-84-3) is a heterocyclic building block that combines a 1-methylbenzimidazole scaffold with an azetidin-3-yl moiety at the 2-position . The dihydrochloride salt form (C₁₁H₁₅Cl₂N₃, MW 260.16 g/mol) provides enhanced aqueous solubility and handling properties relative to the free base . This compound serves as the core structural intermediate for a series of potent 1,3-substituted azetidine phosphodiesterase 10 (PDE10) inhibitors under investigation for schizophrenia, Huntington's disease, and other CNS disorders [1].

Why Generic Azetidine Benzimidazoles Cannot Replace 2-(Azetidin-3-yl)-1-methylbenzimidazole Dihydrochloride


The 1,3-substituted azetidine PDE10 inhibitor pharmacophore demands precise spatial orientation of the benzimidazole group on the azetidine ring, and the N-methyl substituent on the benzimidazole is critical for both target potency and metabolic stability [1]. Simple replacement with the des-methyl analog (2-(azetidin-3-yl)-1H-benzimidazole) or regioisomeric 1-substituted benzimidazoles leads to substantial loss of PDE10 inhibitory activity and altered physicochemical profiles [2]. The dihydrochloride salt form further distinguishes this compound from the poorly water-soluble free base, enabling direct use in aqueous parallel synthesis workflows without additional salt conversion steps .

Quantitative Differentiation Evidence: 2-(Azetidin-3-yl)-1-methylbenzimidazole Dihydrochloride vs. Closest Analogs


PDE10 Inhibitor Potency Retention: 1-Methyl vs. Des-Methyl Benzimidazole Scaffold

In the 1,3-substituted azetidine PDE10 inhibitor series, the 1-methyl group on the benzimidazole ring is essential for maintaining sub-nanomolar enzymatic potency. When the methyl is absent (i.e., using the des-methyl 2-(azetidin-3-yl)-1H-benzimidazole scaffold as starting material), representative final compounds exhibit PDE10 IC₅₀ values that are approximately 10- to 100-fold weaker than their 1-methyl counterparts [1]. The patent exemplifies multiple 1-methylbenzimidazole-containing compounds with PDE10 Ki values as low as 0.019 nM, while non-methylated analogs are conspicuously absent from the most potent exemplars [2].

PDE10 inhibition CNS drug discovery azetidine benzimidazole SAR

Aqueous Solubility: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt of 2-(azetidin-3-yl)-1-methylbenzimidazole (CAS 2309473-84-3) provides substantially improved aqueous solubility compared to the free base (CAS 1429752-95-3). While the free base exhibits a calculated LogP of 0.9 and limited water solubility characteristic of neutral benzimidazoles, the dihydrochloride salt is readily soluble in aqueous media including water, PBS, and DMSO:water mixtures [1]. TargetMol's formulation guidance for the structurally identical des-methyl dihydrochloride analog (CAS 1217695-26-5) confirms solubility in DMSO:PEG300:Tween80:saline systems at ≥2 mg/mL, a property directly transferable to the 1-methyl compound based on their shared dihydrochloride azetidine-benzimidazole core [2].

salt-form solubility parallel synthesis aqueous compatibility

Regioisomeric Specificity: 2-(Azetidin-3-yl) vs. 1-(Azetidin-3-yl) Benzimidazole Substitution

The PDE10 inhibitor patent landscape establishes that the 2-(azetidin-3-yl) substitution on benzimidazole is the productive regioisomeric orientation for target engagement, while the 1-(azetidin-3-yl) regioisomer (CAS 2380098-32-6) does not appear in any PDE10 inhibitor claims . In the 1,3-substituted azetidine PDE10 inhibitor pharmacophore, the benzimidazole must be attached at the azetidine 3-position and the benzimidazole must be substituted at the 2-position to project the fused ring system into the PDE10 active site pocket. The 1-substituted regioisomer would direct the benzimidazole into an incompatible trajectory [1]. All exemplified compounds across WO2013052395A1, WO2014078214A1, and AU2012318874A1 exclusively employ the 2-(azetidin-3-yl)-1-methylbenzimidazole connectivity [2].

regioisomer selectivity PDE10 pharmacophore structural biology

Building Block Purity and Characterization: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt (CAS 2309473-84-3) is supplied at ≥95% purity (HPLC) as a well-defined crystalline solid with confirmed molecular identity (MW 260.2 g/mol, formula C₁₁H₁₅Cl₂N₃) . In contrast, the free base (CAS 1429752-95-3) is typically offered at lower and more variable purity (often ≥95% but with batch-dependent variability due to hygroscopicity and air sensitivity) [1]. The dihydrochloride salt demonstrates superior long-term storage stability: powder stable at -20°C for 3 years, and in solvent at -80°C for 1 year, based on data from the structurally analogous des-methyl dihydrochloride [2].

building block quality salt-form purity synthetic reliability

Optimal Research and Procurement Scenarios for 2-(Azetidin-3-yl)-1-methylbenzimidazole Dihydrochloride


PDE10 Inhibitor Library Synthesis for CNS Drug Discovery

Medicinal chemistry teams synthesizing 1,3-substituted azetidine PDE10 inhibitors should select this dihydrochloride building block as the starting material for diversification at the azetidine nitrogen. The pre-formed salt enables direct use in Buchwald-Hartwig or SNAr couplings with pyrimidine/triazine electrophiles under aqueous-compatible conditions, as established in WO2013052395A1 and WO2014078214A1 [1]. The 1-methyl group is essential for achieving sub-nanomolar PDE10 potency in the final compounds [2].

Salt-Form Screening and Pre-formulation Studies

The dihydrochloride salt form of this compound serves as a reference standard for salt-form comparison studies. Researchers evaluating alternative counterions (mesylate, tosylate, phosphate) can use the dihydrochloride as a baseline for assessing crystallinity, hygroscopicity, and aqueous solubility, leveraging the compound's defined 2:1 HCl stoichiometry and established purity specifications .

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's molecular weight (260.2 g/mol as dihydrochloride; 187.2 g/mol as free base) and calculated LogP (0.9) place it within fragment-like chemical space. Its dual hydrogen-bond donor/acceptor capacity (azetidine NH, benzimidazole N atoms) and rigid three-ring architecture make it suitable as a core fragment for FBDD campaigns targeting CNS enzymes, particularly phosphodiesterases and kinases [1][2].

Quote Request

Request a Quote for 2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.